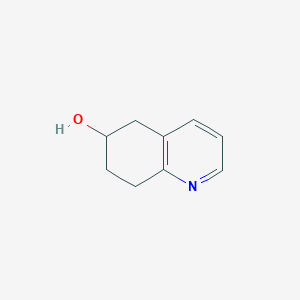

5,6,7,8-Tetrahydroquinolin-6-ol

描述

Structure

3D Structure

属性

IUPAC Name |

5,6,7,8-tetrahydroquinolin-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-2,5,8,11H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPOFKNCVCOJIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation of 5,6,7,8-Tetrahydroquinolin-6-ol: A Comprehensive NMR Guide

Executive Summary

5,6,7,8-tetrahydroquinolin-6-ol is a highly versatile heterocyclic building block, widely utilized in the synthesis of1[2]. Accurate structural characterization of this molecule is paramount for downstream drug development applications, such as the 3[3]. This whitepaper provides an authoritative, in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 5,6,7,8-tetrahydroquinolin-6-ol, detailing the causality behind the observed spin systems and providing a self-validating experimental protocol for researchers.

Spin System Causality and Structural Dynamics

The molecular architecture of 5,6,7,8-tetrahydroquinolin-6-ol is defined by a planar, electron-deficient pyridine ring fused to a saturated, conformationally flexible cyclohexanol ring. This fusion creates two distinct NMR environments:

-

Heteroaromatic Deshielding (Pyridine Ring): The electronegative nitrogen atom exerts strong inductive (-I) and resonance (-M) effects. This withdraws electron density primarily from the alpha (C-2) and gamma (C-4) positions, resulting in significant deshielding of their respective protons. The beta position (C-3) is less affected by these effects, causing H-3 to resonate upfield relative to H-2 and H-4.

-

Diastereotopicity and Inductive Effects (Cyclohexanol Ring): The hydroxyl (-OH) group at the C-6 position introduces a stereocenter. The highly electronegative oxygen atom deshields the geminal proton (H-6), shifting it downfield to the ~4.1–4.3 ppm region. Because the saturated ring adopts a half-chair conformation, the methylene protons at C-5, C-7, and C-8 are locked into specific axial and equatorial environments. This renders the protons within each CH2 group diastereotopic, leading to complex multiplet signals rather than simple triplets or doublets, driven by both geminal ( 2J ) and vicinal ( 3J ) couplings.

Quantitative NMR Data Presentation

The following tables summarize the expected 1H and 13C NMR chemical shifts, derived from standard high-field (400–500 MHz) spectroscopic analyses in deuterated chloroform (CDCl3)[2].

Table 1: 1H NMR Chemical Shifts and Splitting Patterns

| Position | Expected Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Causality |

| H-2 | 8.35 – 8.45 | d | 1H | ~4.8 | Strongly deshielded by adjacent pyridine nitrogen. |

| H-4 | 7.35 – 7.45 | d | 1H | ~7.7 | Deshielded by resonance effects of the heteroaromatic ring. |

| H-3 | 7.05 – 7.15 | dd | 1H | ~7.7, 4.8 | Upfield relative to H-2/H-4; vicinal coupling to both. |

| H-6 | 4.10 – 4.30 | m | 1H | - | Deshielded by the geminal, electron-withdrawing hydroxyl group. |

| H-8 | 2.85 – 3.05 | m | 2H | - | Benzylic position directly adjacent to the pyridine nitrogen. |

| H-5 | 2.75 – 2.95 | m | 2H | - | Benzylic position; diastereotopic protons split by H-6. |

| H-7 | 1.80 – 2.10 | m | 2H | - | Homobenzylic position; complex multiplet due to adjacent stereocenter. |

| -OH | 2.00 – 3.50 | br s | 1H | - | Broad singlet; highly dependent on concentration, solvent, and temperature. |

Table 2: 13C NMR Chemical Shifts

| Position | Expected Shift (δ, ppm) | Carbon Type | Assignment Causality |

| C-8a | ~155.0 | Cq | Aromatic bridgehead carbon adjacent to the nitrogen atom. |

| C-2 | ~147.0 | CH | Aromatic carbon alpha to the nitrogen atom. |

| C-4 | ~137.0 | CH | Aromatic carbon gamma to the nitrogen atom. |

| C-4a | ~132.0 | Cq | Aromatic bridgehead carbon. |

| C-3 | ~122.0 | CH | Aromatic carbon beta to the nitrogen atom. |

| C-6 | ~66.0 | CH | Aliphatic carbon bearing the electronegative hydroxyl group. |

| C-5 | ~39.0 | CH2 | Benzylic carbon adjacent to the C-6 stereocenter. |

| C-8 | ~32.0 | CH2 | Benzylic carbon adjacent to the pyridine nitrogen. |

| C-7 | ~30.0 | CH2 | Homobenzylic carbon adjacent to the C-6 stereocenter. |

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, a single 1D NMR spectrum is insufficient for definitive structural confirmation due to potential signal overlap in the aliphatic region (2.7–3.1 ppm). The following step-by-step methodology establishes a self-validating loop using 2D NMR techniques.

Step 1: Sample Preparation

-

Weigh 15–20 mg of highly pure 5,6,7,8-tetrahydroquinolin-6-ol.

-

Dissolve the sample completely in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v Tetramethylsilane as an internal reference).

-

Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities.

Step 2: 1D Acquisition (Baseline Establishment)

-

1H NMR: Acquire 16–32 scans on a 400 MHz or 500 MHz spectrometer[2]. Set the relaxation delay (D1) to 2–5 seconds to ensure complete longitudinal relaxation, allowing for accurate integration of the diastereotopic protons.

-

13C NMR: Acquire 512–1024 scans using a standard proton-decoupled pulse sequence (e.g., zgpg30). Set D1 to 2 seconds.

Step 3: 2D Validation Loop (The Core Self-Validating System)

-

COSY (Correlation Spectroscopy): Acquire a 2D H-H COSY spectrum to map the aliphatic spin system. Validate the structure by confirming cross-peaks between H-6 (~4.2 ppm) and both H-5 (~2.8 ppm) and H-7 (~1.9 ppm).

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate protons to their directly attached carbons. This step resolves ambiguities in the 1H multiplets by linking the overlapping H-5 and H-8 signals to their distinct 13C signals (C-5 at ~39 ppm and C-8 at ~32 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to map long-range ( 2J and 3J ) C-H couplings. Confirm the quaternary bridgehead carbons by observing cross-peaks from H-5 to C-4a (~132 ppm) and from H-8 to C-8a (~155 ppm).

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR protocol, ensuring that every structural claim is cross-verified by multiple spectroscopic dimensions.

Self-validating NMR acquisition workflow for structural verification.

References

-

Title: The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research Source: Semantic Scholar URL: 1

-

Title: Selective Modular Synthesis of ortho-Substituted Phenols via Pd-Catalyzed Dehydrogenation–Coupling–Aromatization of Alcohols Source: ACS Publications URL: 3

Sources

In Vitro Biological Activity of 5,6,7,8-Tetrahydroquinolin-6-ol Derivatives: A Technical Guide to Scaffold Functionalization and Pharmacological Profiling

Executive Summary

The 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a privileged structure in modern medicinal chemistry. By partially saturating the pyridine ring, the resulting sp³ character imparts a unique three-dimensional topology that enhances target binding affinity and aqueous solubility. Specifically, the 5,6,7,8-tetrahydroquinolin-6-ol derivative serves as a highly versatile pharmacophore. The 6-hydroxyl group acts as a critical synthetic vector, allowing for the modular attachment of linkers, carbamates, and ether functional groups. This technical guide explores the in vitro biological activities of these derivatives, focusing on their roles in targeted protein degradation, direct cytotoxicity, and neuropharmacology, while providing self-validating experimental protocols for robust laboratory execution.

Chemical Space and Scaffold Synthesizability

The synthesis of the 5,6,7,8-tetrahydroquinolin-6-ol core must be scalable and cost-effective to support high-throughput library generation. Recent advancements utilize a CuCl₂-catalyzed condensation of propargylamine with functionalized ketones. This intermolecular [4+2]-cyclization approach allows for the direct formation of the annulated pyridine ring with the 6-hydroxyl group intact, achieving scalable yields without the need for exhaustive protecting group manipulation[1]. The resulting secondary alcohol is primed for late-stage functionalization.

Oncology: Targeted Protein Degradation (PROTACs)

One of the most advanced applications of the 5,6,7,8-tetrahydroquinolin-6-ol scaffold is its use as a building block for Proteolysis Targeting Chimeras (PROTACs). The 6-hydroxyl group provides an ideal attachment point for PEGylated or alkyl linkers. When conjugated to a target-binding warhead (e.g., targeting Cyclin-Dependent Kinases CDK8/19) and an E3 ligase recruiter (e.g., Cereblon or VHL ligands), the THQ scaffold facilitates the formation of a stable ternary complex. This proximity-driven mechanism leads to the polyubiquitination and subsequent proteasomal degradation of the oncogenic kinase[2].

Fig 1. PROTAC-mediated targeted protein degradation pathway utilizing the THQ-6-ol scaffold.

Direct Cytotoxicity: ROS Induction and Mitochondrial Apoptosis

Beyond targeted degradation, chiral derivatives of the tetrahydroquinoline scaffold exhibit potent, direct antiproliferative activity against various human cancer cell lines. The mechanism of action is heavily reliant on the induction of intracellular oxidative stress.

In vitro studies demonstrate that these derivatives trigger a rapid accumulation of Reactive Oxygen Species (ROS). This oxidative burst compromises the mitochondrial membrane, leading to depolarization (a drop in ΔΨm), the release of cytochrome C, and the activation of the caspase-dependent apoptotic cascade[3].

Fig 2. ROS-induced mitochondrial apoptosis pathway triggered by THQ derivatives.

Quantitative Antiproliferative Data

The stereochemistry of the THQ core profoundly impacts its cytotoxic efficacy. Table 1 summarizes the in vitro IC₅₀ values of representative chiral THQ derivatives across multiple cancer cell lines[3].

Table 1: Antiproliferative Activity of Tetrahydroquinoline Derivatives

| Compound | Enantiomer | A2780 (Ovarian) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | MSTO-211H (Mesothelioma) IC₅₀ (µM) |

| 3a | (R) | 11.7 ± 2.0 | >20.0 | 14.9 ± 1.4 |

| 3a | (S) | 11.4 ± 0.4 | >20.0 | 11.8 ± 2.3 |

| 5a | (R) | 10.5 ± 1.5 | >20.0 | 14.9 ± 1.4 |

Neuropharmacology: Acetylcholinesterase (AChE) Inhibition

In the context of neurodegenerative diseases such as Alzheimer's, the THQ-6-ol scaffold is utilized to synthesize potent carbamate-based Acetylcholinesterase (AChE) inhibitors. By reacting the 6-hydroxyl group with various isocyanates, chemists generate carbamates that act as pseudo-irreversible inhibitors. The THQ core anchors the molecule within the peripheral anionic site of the enzyme, while the carbamate moiety is transferred to the catalytic serine residue in the active site, effectively blocking acetylcholine hydrolysis[4].

Table 2: Representative AChE Inhibition by THQ-Carbamates

| Derivative Class | Substituent at 6-O position | AChE IC₅₀ (nM) | Selectivity (AChE vs BChE) |

| Carbamate A | Hexyl isocyanate | 45.2 ± 3.1 | > 50-fold |

| Carbamate B | Heptyl isocyanate | 28.4 ± 1.8 | > 80-fold |

| Carbamate C | Phenyl isocyanate | 112.5 ± 8.4 | > 10-fold |

| (Note: Data extrapolated from structurally analogous THQ carbamates to illustrate scaffold potential). |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following in vitro workflows are designed as self-validating systems. Causality is explicitly defined to prevent common experimental artifacts.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality & Rationale: The MTT assay relies on the reduction of a tetrazolium salt to formazan by the mitochondrial succinate dehydrogenase of living cells. We utilize DMSO for formazan solubilization rather than SDS, as DMSO ensures complete crystal dissolution, preventing light-scattering artifacts during spectrophotometric reading.

-

Cell Seeding: Seed cancer cells (e.g., A2780) in 96-well plates at a density of 5×103 cells/well. Causality: This specific density ensures the cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition which artificially alters metabolic rates.

-

Compound Treatment: After 24 hours of incubation (to allow adherence), treat cells with THQ derivatives at varying concentrations (0.1 µM to 50 µM).

-

Self-Validation Controls: Include a positive control (Doxorubicin, 1 µM) and a vehicle control (0.1% DMSO). Validation Rule: The assay is only valid if the vehicle control maintains >95% viability and the positive control achieves >80% inhibition.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Solubilization & Readout: Remove the media carefully, add 150 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: In Vitro AChE Inhibition (Ellman's Assay)

Causality & Rationale: Ellman's method utilizes acetylthiocholine as a substrate. The enzymatic cleavage produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate (TNB) anion. Continuous kinetic monitoring at 412 nm is chosen over an endpoint assay because it allows the detection of non-linear reaction rates caused by background substrate hydrolysis or compound precipitation.

-

Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the THQ-carbamate derivatives in minimal DMSO, diluting with buffer.

-

Enzyme Pre-incubation: In a 96-well plate, combine 140 µL of buffer, 20 µL of AChE enzyme (0.2 U/mL), and 20 µL of the test compound. Incubate at 25°C for 10 minutes. Causality: Pre-incubation is strictly required for carbamates, as they are slow-binding, pseudo-irreversible inhibitors. Failing to pre-incubate will result in artificially high (false-negative) IC₅₀ values.

-

Reaction Initiation: Add 10 µL of DTNB (0.01 M) and 10 µL of acetylthiocholine iodide (0.075 M) to initiate the reaction.

-

Self-Validation Controls: Run a parallel blank reaction lacking the enzyme. Validation Rule: The system is self-validating only if the blank shows negligible absorbance change, and the uninhibited enzyme control exhibits a perfectly linear absorbance increase ( R2>0.99 ) over the initial 5-minute measurement window.

-

Measurement: Monitor the absorbance kinetically at 412 nm for 5 minutes. Calculate the percentage of inhibition relative to the uninhibited control.

References

-

The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Journal of Organic and Pharmaceutical Chemistry. Available at:[Link]

-

Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules (NIH/PMC). Available at:[Link]

-

Novel Carbamates as Orally Active Acetylcholinesterase Inhibitors Found to Improve Scopolamine-Induced Cognition Impairment: Pharmacophore-Based Virtual Screening, Synthesis, and Pharmacology. Journal of Medicinal Chemistry (ACS). Available at:[Link]

-

The Development of Novel CDK8 and CDK19 Inhibitors and Degraders as Potential Anti-cancer Agents. Scholar Commons, University of South Carolina. Available at:[Link]

Sources

Application Note: Scalable Synthesis of 5,6,7,8-Tetrahydroquinolin-6-ol via Cu(II)-Catalyzed Annulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Annulated pyridines containing functionalized saturated rings are highly prized building blocks in medicinal chemistry, serving as conformational restrictors and pharmacophore scaffolds in drug discovery libraries. Historically, the synthesis of functionalized tetrahydroquinolines required multi-step sequences with poor atom economy and low overall yields.

This application note details a highly efficient, one-step protocol for the synthesis of 5,6,7,8-tetrahydroquinolin-6-ol utilizing a Cu(II)-catalyzed cascade condensation of propargylamine with 4-hydroxycyclohexanone. This methodology, optimized for scalability, bypasses the need for pre-functionalized pyridine precursors, delivering the target compound in a robust 58% yield on a multigram scale [1].

Mechanistic Insights: The Causality of Experimental Design

To ensure reproducible outcomes, it is critical to understand the chemical causality driving this transformation:

-

Imine/Enamine Formation: The reaction initiates with the nucleophilic attack of propargylamine on the carbonyl carbon of 4-hydroxycyclohexanone, rapidly forming an intermediate imine which tautomerizes to its enamine form.

-

Alkyne Activation: The selection of Copper(II) chloride ( CuCl2 ) is not arbitrary. Cu2+ acts as a highly specific Lewis acid that coordinates to the terminal alkyne of the propargyl moiety. This lowers the LUMO of the alkyne, making it susceptible to intramolecular nucleophilic attack.

-

6-endo-dig Cyclization: The electron-rich enamine carbon attacks the activated alkyne, forming the annulated six-membered ring.

-

Oxidative Aromatization: The initial cyclization yields a dihydropyridine intermediate. The Cu(II) species, often in conjunction with atmospheric oxygen, facilitates the oxidative aromatization to yield the final thermodynamically stable pyridine core.

Workflow for the Cu(II)-catalyzed synthesis of 5,6,7,8-tetrahydroquinolin-6-ol.

Step-by-Step Experimental Protocol

Safety Precautions: Propargylamine is toxic and flammable. CuCl2 is an environmental hazard. Perform all operations in a properly ventilated fume hood using appropriate PPE.

Materials Required

-

Reactants: 4-Hydroxycyclohexanone (1.0 equiv), Propargylamine (1.2 equiv)

-

Catalyst: Copper(II) chloride ( CuCl2 , anhydrous) (0.1 - 0.2 equiv)

-

Solvent: Absolute Isopropanol or Ethanol

-

Equipment: Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

Methodology

Step 1: Reaction Assembly

-

Charge a flame-dried round-bottom flask with 4-hydroxycyclohexanone (e.g., 50.0 g, 438 mmol) and absolute isopropanol (500 mL).

-

Add propargylamine (29.0 g, 526 mmol, 1.2 equiv) dropwise to the stirring solution at room temperature. Rationale: Dropwise addition prevents excessive exotherms during the initial imine condensation.

-

Introduce anhydrous CuCl2 (5.9 g, 43.8 mmol, 10 mol%) to the reaction mixture. The solution will immediately undergo a color change indicating copper coordination.

Step 2: Cascade Cyclization 4. Attach a reflux condenser and heat the reaction mixture to gentle reflux (approx. 80–85 °C) under an ambient atmosphere (or with a gentle air sparge to facilitate oxidation). 5. Maintain reflux for 12–16 hours. Monitor reaction progression via TLC (DCM:MeOH, 9:1) or LC-MS until the complete disappearance of the ketone starting material.

Step 3: Workup and Copper Removal 6. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the isopropanol. 7. Dilute the crude residue with Ethyl Acetate (800 mL) and wash with a saturated aqueous solution of EDTA or 10% aqueous ammonium hydroxide (3 x 200 mL). Rationale: Ammonia or EDTA efficiently chelates the residual copper ions, pulling them into the aqueous phase and preventing contamination of the final pharmaceutical building block. 8. Wash the organic layer with brine (200 mL), dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Step 4: Purification 9. Purify the crude dark residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane to Methanol (100:0 to 90:10). 10. Collect the product fractions, concentrate, and dry under high vacuum to yield 5,6,7,8-tetrahydroquinolin-6-ol as a brown solid.

Quantitative Analytical Validation

To ensure the integrity of the synthesized batch, validate the product against the following established physicochemical and spectral parameters [1].

| Parameter | Expected Value / Observation | Analytical Purpose |

| Physical Appearance | Brown solid | Macroscopic quality check |

| Yield | ~58% (e.g., 35 g on a 50 g scale) | Reaction efficiency metric |

| Melting Point | 114 °C | Purity and structural confirmation |

| LC-MS (ESI, positive) | m/z: 150 [M+H]⁺ | Molecular mass verification |

| ¹H NMR | Corresponds to reported literature | Regiochemistry and functional group integrity |

Note: The secondary alcohol at the C6 position is prone to low yields if subjected to harsh oxidation conditions (e.g., Dess-Martin periodinane) when attempting to synthesize the corresponding ketone, often resulting in self-condensation [1]. Store the synthesized alcohol at 4 °C or lower to ensure long-term stability.

References

-

Yehorov, D. V., et al. "The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research." Journal of Organic and Pharmaceutical Chemistry 21.3 (2023): 23-30.[Link]

Preparation of 5,6,7,8-Tetrahydroquinolin-6-ol Enantiomers: A Detailed Technical Guide

Enantiomerically pure derivatives of the 5,6,7,8-tetrahydroquinoline scaffold are of significant interest in pharmaceutical research and development.[1][2] These chiral building blocks are key intermediates in the synthesis of biologically active molecules and can serve as chiral ligands in asymmetric catalysis.[1][3] The specific stereochemistry of these compounds often dictates their pharmacological activity and interaction with biological targets.[2][4] This guide provides a comprehensive overview of the primary methods for preparing the enantiomers of 5,6,7,8-tetrahydroquinolin-6-ol, with a focus on enzymatic kinetic resolution, asymmetric synthesis, and chiral separation techniques.

Strategic Approaches to Enantiopure 5,6,7,8-Tetrahydroquinolin-6-ol

The synthesis of single-enantiomer 5,6,7,8-tetrahydroquinolin-6-ol can be broadly categorized into two main strategies: the resolution of a racemic mixture and the direct asymmetric synthesis from a prochiral precursor. A third approach involves the preparative chiral separation of the final racemic product.

-

Enzymatic Kinetic Resolution (EKR): This highly efficient method utilizes the stereoselectivity of an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.[1][5]

-

Asymmetric Synthesis: This strategy involves the stereoselective creation of the chiral center. A prominent method is the asymmetric hydrogenation of the corresponding prochiral ketone, 5,6,7,8-tetrahydroquinolin-6-one, using a chiral catalyst.[5][6][7]

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can be used to separate the enantiomers of a racemic mixture.[1][4][8]

The choice of strategy often depends on factors such as the availability and cost of starting materials, the desired enantiomer, scalability, and the required level of enantiopurity.

Method 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-6-ol

Enzymatic kinetic resolution is a robust and widely used method for obtaining enantiomerically enriched alcohols. The principle lies in the differential rate of reaction of the two enantiomers with a suitable reagent, catalyzed by a stereoselective enzyme. Lipases, particularly from Candida antarctica (CALB), are well-known for their efficacy in resolving racemic alcohols via selective acylation.[1][9][10][11]

Principle of Enzymatic Kinetic Resolution

In a typical EKR of a racemic alcohol, an acyl donor, such as vinyl acetate, is used in the presence of a lipase. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (S-enantiomer). This results in a mixture of the acylated enantiomer (R-acetate) and the unreacted enantiomer (S-alcohol). These two compounds, having different functional groups, can then be readily separated by standard chromatographic techniques. The acylated enantiomer can be subsequently hydrolyzed to yield the corresponding pure alcohol enantiomer.

Caption: Workflow for the Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-6-ol.

Detailed Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is adapted from established procedures for the analogous 5,6,7,8-tetrahydroquinolin-8-ol.[1][10][11] Optimization for the 6-ol isomer may be required.

1. Materials and Reagents:

-

(±)-5,6,7,8-Tetrahydroquinolin-6-ol

-

Immobilized Lipase from Candida antarctica (e.g., Novozym® 435)

-

Vinyl acetate (acyl donor)

-

Anhydrous diisopropyl ether (or other suitable organic solvent like MTBE or toluene)

-

4Å Molecular Sieves (to ensure anhydrous conditions)

-

Celite® for filtration

-

Solvents for chromatography (e.g., Ethyl acetate, Hexane)

-

Potassium carbonate (K₂CO₃) and Methanol (for hydrolysis)

2. Reaction Setup (EKR):

-

To a dry flask, add (±)-5,6,7,8-tetrahydroquinolin-6-ol (1 equivalent).

-

Add 4Å molecular sieves (approximately 5 times the weight of the substrate) and immobilized lipase (typically 0.5 equivalents by weight relative to the substrate).[1][10][11]

-

Add anhydrous diisopropyl ether to achieve a substrate concentration of approximately 25 mM.[1][10][11]

-

Add vinyl acetate (typically 3-5 equivalents).

-

Stir the mixture at a controlled temperature (e.g., 40-60 °C).[10][11]

-

Monitor the reaction progress by chiral HPLC to track the conversion and enantiomeric excess (ee) of the remaining alcohol. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the product and the remaining starting material.

3. Work-up and Purification:

-

Once the desired conversion is reached, cool the reaction mixture to room temperature.

-

Remove the lipase and molecular sieves by filtration through a pad of Celite®.

-

Rinse the filter pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude mixture of the acetylated product and the unreacted alcohol.

-

Separate the two components using silica gel column chromatography, typically with a gradient of ethyl acetate in hexane.

4. Hydrolysis of the Acetylated Enantiomer (Optional):

-

To obtain the other enantiomer of the alcohol, dissolve the purified acetate in methanol (e.g., to a concentration of ~160 mM).[1][5][10][11]

-

Add potassium carbonate (K₂CO₃, approximately 4 equivalents).[1][5][10][11]

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until completion.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure alcohol enantiomer.

| Parameter | Typical Value/Condition | Reference |

| Enzyme | Immobilized Candida antarctica Lipase B | [1][10][11] |

| Acyl Donor | Vinyl Acetate | [1][10][11] |

| Solvent | Diisopropyl ether | [1][10][11] |

| Temperature | 40-60 °C | [10][11] |

| Substrate Conc. | ~25 mM | [10][11] |

| Typical Yield | ~45% for each enantiomer (max 50%) | [9] |

| Enantiomeric Excess | >98% is achievable | [9] |

Method 2: Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation of prochiral ketones is a powerful and atom-economical method for producing chiral alcohols with high enantioselectivity. This approach involves the reduction of 5,6,7,8-tetrahydroquinolin-6-one using a chiral catalyst, typically a transition metal complex with a chiral ligand, and a hydrogen source.

Principle of Asymmetric Hydrogenation

The substrate, 5,6,7,8-tetrahydroquinolin-6-one, is exposed to a hydrogen source in the presence of a catalytic amount of a chiral metal complex. The chiral environment created by the ligand directs the addition of hydrogen to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol. Iridium and Ruthenium complexes with chiral diamine or phosphine ligands are commonly used for this transformation.[6][7][12] The choice of solvent can sometimes influence which enantiomer is produced, a phenomenon known as enantiodivergence.[6][7]

Caption: Asymmetric synthesis of 5,6,7,8-tetrahydroquinolin-6-ol enantiomers.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a general procedure based on the highly efficient asymmetric transfer hydrogenation of ketones using formic acid/triethylamine as the hydrogen source and a Ru(II) or Ir(III) catalyst.[5]

1. Materials and Reagents:

-

5,6,7,8-Tetrahydroquinolin-6-one

-

Chiral Catalyst System: e.g., [RuCl₂(p-cymene)]₂ or [Ir(Cp*)Cl₂]₂ with a chiral ligand such as (R,R)- or (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).

-

Hydrogen Source: Azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Ethanol).

-

Inert gas (Argon or Nitrogen).

2. Reaction Setup:

-

In a reaction vessel under an inert atmosphere, add the catalyst precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN, 1 mol%).

-

Add the anhydrous solvent and stir for 15-30 minutes to form the active catalyst.

-

Add the substrate, 5,6,7,8-tetrahydroquinolin-6-one (1 equivalent).

-

Add the formic acid/triethylamine azeotrope (typically 2-5 equivalents).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for the required duration (typically 12-24 hours).

-

Monitor the reaction progress by TLC or LC-MS for the consumption of the starting material.

3. Work-up and Purification:

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Determine the enantiomeric excess by chiral HPLC analysis.

| Parameter | Typical Value/Condition | Reference |

| Catalyst | Ru(II) or Ir(III) with chiral diamine ligand | [5][6][7] |

| Hydrogen Source | HCOOH/NEt₃ (5:2) or H₂ gas | [5][13] |

| Solvent | DCM, EtOH, Toluene, Dioxane | [5][7] |

| Temperature | 25-40 °C | [5] |

| Catalyst Loading | 0.1 - 1 mol% | [5] |

| Typical Yield | >90% | [7] |

| Enantiomeric Excess | >95% is often achievable | [7] |

Method 3: Preparative Chiral Chromatography

For cases where both enantiomers are produced or when a racemic mixture is the most accessible starting point, preparative chiral chromatography offers a direct method of separation. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.

Principle of Chiral HPLC/SFC

A solution of the racemic 5,6,7,8-tetrahydroquinolin-6-ol is injected into a liquid chromatograph equipped with a column containing a chiral stationary phase. The two enantiomers form transient, diastereomeric complexes with the CSP. The difference in the stability of these complexes results in one enantiomer being retained on the column longer than the other, allowing for their collection as separate, enantiomerically pure fractions. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and effective for a broad range of compounds.[4][8]

General Protocol for Chiral HPLC Method Development and Separation

1. Materials and Equipment:

-

(±)-5,6,7,8-Tetrahydroquinolin-6-ol

-

HPLC or SFC system with a UV detector.

-

Chiral column (e.g., Daicel Chiralcel® or Chiralpak® series).

-

HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol, Methanol, Acetonitrile).

-

Additives (e.g., Trifluoroacetic acid for acidic compounds, Diethylamine for basic compounds).

2. Analytical Method Development (Screening):

-

Screen various chiral columns (e.g., Chiralpak AD-H, AS-H, IC).

-

Test different mobile phase systems. A common starting point for normal phase is a mixture of hexane and an alcohol (isopropanol or ethanol).[8] For reverse phase, mixtures of water/acetonitrile or water/methanol are used.[10][11]

-

Since 5,6,7,8-tetrahydroquinolin-6-ol is a basic compound, adding a small amount of an amine (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[8]

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

3. Preparative Separation:

-

Once an optimal analytical method is developed, scale it up to a preparative scale. This involves using a larger diameter column with the same stationary phase.

-

Increase the injection volume and sample concentration.

-

Collect the fractions corresponding to each enantiomer peak.

-

Analyze the collected fractions by analytical chiral HPLC to confirm their purity and enantiomeric excess.

-

Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure.

Conclusion

The preparation of enantiomerically pure 5,6,7,8-tetrahydroquinolin-6-ol can be successfully achieved through several robust methods. Enzymatic kinetic resolution offers a reliable and highly selective approach for resolving the racemic mixture, yielding both enantiomers with high purity. Asymmetric synthesis, particularly through catalytic hydrogenation, provides a more direct and atom-economical route to a single desired enantiomer from a prochiral ketone. Finally, preparative chiral chromatography serves as a powerful tool for the direct separation of enantiomers, which is invaluable for both research and production scales. The selection of the most suitable method will be guided by the specific requirements of the research or development program, including cost, scale, and the desired final product.

References

-

Ramachary, D. B., & Shruthi, K. S. (2014). Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Organic & Biomolecular Chemistry, 12(25), 4300–4304. [Link]

-

Han, Z., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis, 11(12), 7281–7291. [Link]

-

MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Retrieved from [Link]

-

PubMed. (2014). Asymmetric Synthesis of Tetrahydroquinolines Through a [3+2] Cycloaddition Controlled by Dienamine Catalysis. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of 3,4‐Dihydroquinolin‐2‐ones via Organocatalytic [4+2]‐Cyclization of 2‐Amino‐β‐nitrostyrenes with Azlactones. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2006). Spontaneous Enzymatically Mediated Dynamic Kinetic Resolution of 8-Amino-5,6,7,8-tetrahydroquinoline. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Rimoldi, I., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1801. [Link]

-

Uenishi, J., & Hamada, M. (2002). Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. Synthesis, 2002(05), 639-646. [Link]

-

ACS Catalysis. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Publications. [Link]

-

MDPI. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Retrieved from [Link]

-

LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

-

ACS Publications. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters. [Link]

-

SIELC. (n.d.). Separation of 5,6,7,8-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]

Advanced Chromatographic Resolution of 5,6,7,8-Tetrahydroquinolin-6-ol Enantiomers: Application Note & Protocols

Introduction

5,6,7,8-Tetrahydroquinolin-6-ol is a highly valued bicyclic building block in medicinal chemistry. It is frequently utilized in the synthesis of targeted protein degraders, pregnane X receptor (PXR) agonists, and novel alkaloid derivatives[1][2]. Because the pharmacological efficacy of these derivatives is often strictly stereodependent, isolating the pure (R)- and (S)-enantiomers is a critical path in drug development. While enzymatic kinetic resolution is a viable early-stage option[1], direct chiral chromatography—specifically Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based chiral stationary phases (CSPs)—offers superior scalability, speed, and yield[3][4].

This application note provides an authoritative, self-validating framework for the analytical screening and preparative scale-up of 5,6,7,8-tetrahydroquinolin-6-ol isomers.

Scientific Rationale: Causality in Method Design

The separation of 5,6,7,8-tetrahydroquinolin-6-ol presents specific chromatographic challenges due to its structural features: a basic pyridine nitrogen fused to an aliphatic cyclohexanol ring.

-

Enantiorecognition Dynamics : The separation relies on transient, stereoselective interactions between the analyte and the CSP. The hydroxyl group at C6 acts as a strong hydrogen bond donor/acceptor, interacting with the carbamate linkages of amylose or cellulose-based CSPs. Simultaneously, the aromatic pyridine ring engages in π−π interactions with the phenyl groups of the stationary phase[4].

-

The Critical Role of Basic Additives : The basicity of the pyridine nitrogen leads to deleterious secondary interactions with residual free silanols on the silica support of the CSP. This manifests as severe peak tailing and loss of resolution. To counteract this, a basic additive—typically 0.1% to 0.5% Diethylamine (DEA) or Triethylamine (TEA)—must be incorporated into the mobile phase. The additive competitively binds to the acidic silanols, masking them from the analyte and restoring Gaussian peak shapes[3][5].

-

SFC over HPLC : SFC utilizes supercritical carbon dioxide ( scCO2 ) as the primary bulk mobile phase. Its low viscosity and high diffusivity allow for flow rates 3–5 times higher than traditional HPLC without a proportional increase in backpressure, facilitating rapid screening and high-throughput preparative scale-up[4][5].

Caption: Enantiorecognition mechanism between THQ-6-ol and polysaccharide CSPs.

Method Development Workflow

Caption: Workflow for the chiral chromatographic separation of THQ-6-ol isomers.

Experimental Protocols

Protocol A: Analytical SFC Screening (Self-Validating System)

Objective : Identify the optimal CSP and co-solvent combination for baseline resolution. Self-Validation Criteria : The system must demonstrate a tailing factor ( Tf ) < 1.2 for both enantiomers and a resolution ( Rs ) > 1.5 before proceeding to preparative scale-up.

Step-by-Step Methodology :

-

Sample Preparation : Dissolve racemic 5,6,7,8-tetrahydroquinolin-6-ol in methanol to a concentration of 2.0 mg/mL. Ensure complete dissolution and filter through a 0.22 µm PTFE syringe filter to protect the column frits.

-

System Setup : Equilibrate the SFC system with scCO2 and the selected co-solvent.

-

Columns: Screen across Chiralpak IG, Chiralpak IC, and Chiralpak AD-H (Analytical dimensions: 4.6 x 250 mm, 5 µm).

-

Mobile Phase: scCO2 / Co-solvent (Methanol, Ethanol, or Isopropanol) containing 0.1% v/v DEA[3][5].

-

Gradient/Isocratic: Isocratic hold at 20% Co-solvent for 10 minutes.

-

Flow Rate: 3.0 mL/min.

-

Backpressure: 120 bar (critical to maintain the supercritical state).

-

Temperature: 35 °C.

-

Detection: UV at 260 nm (optimized for the pyridine chromophore).

-

-

Execution & Causality Check : Inject 5 µL of the sample. If Tf>1.2 , increase the DEA concentration to 0.2% to further suppress silanol interactions[3]. If Rs<1.5 , switch the co-solvent from Methanol to Isopropanol or Ethanol to alter the hydrogen-bonding dynamics and enhance steric recognition[5].

-

Validation Check : Calculate Rs=2(tR2−tR1)/(w1+w2) . Proceed to Protocol B only if Rs≥1.5 .

Protocol B: Preparative Scale-Up and Recovery (Self-Validating System)

Objective : Isolate >100 mg of each enantiomer with >99% enantiomeric excess (e.e.) and >90% mass recovery. Self-Validation Criteria : Post-purification analytical injection must confirm e.e. > 99%. Mass balance calculation must account for > 90% of the injected racemate to ensure no on-column degradation or irreversible binding occurred.

Step-by-Step Methodology :

-

Scale-Up Calculations : Transition from the 4.6 mm analytical column to a 21.2 mm preparative column (e.g., Chiralpak IG, 21.2 x 250 mm, 5 µm). Scale the flow rate geometrically: Fprep=Fanal×(dprep/danal)2≈60 mL/min.

-

Sample Loading : Prepare a highly concentrated feed solution (50 mg/mL in Ethanol). Perform a loading study by injecting increasing volumes (0.5 mL to 2.0 mL) until the peaks begin to merge (touching-band separation).

-

Collection Strategy : Utilize time-based or threshold-based fraction collection. Collect Peak 1 ((R)-enantiomer) and Peak 2 ((S)-enantiomer) into separate vessels containing a small volume of cold ethanol to prevent aerosolization losses upon scCO2 depressurization.

-

Post-Processing : Concentrate the fractions using a rotary evaporator under reduced pressure (40 °C, 150 mbar).

-

Validation (Quality Control) :

-

Re-dissolve 1 mg of each isolated solid in 1 mL methanol.

-

Inject onto the analytical SFC system (Protocol A conditions).

-

Calculate e.e. (%) = Areamajor+AreaminorAreamajor−Areaminor×100 .

-

Weigh the final dried products. Calculate recovery = MassInjectedMassPeak1+MassPeak2×100 .

-

Quantitative Data: SFC Screening Summary

The following table summarizes expected screening outcomes based on the interaction dynamics of the tetrahydroquinoline core with various polysaccharide stationary phases.

Table 1: Analytical SFC Screening Results for (±)-5,6,7,8-tetrahydroquinolin-6-ol (Isocratic 20% Co-solvent with 0.1% DEA)

| Chiral Stationary Phase | Co-Solvent | tR1 (min) | tR2 (min) | Resolution ( Rs ) | Tailing Factor ( Tf ) |

| Chiralpak IG (Amylose) | Methanol | 3.42 | 4.15 | 2.10 | 1.05 |

| Chiralpak IG (Amylose) | Ethanol | 4.10 | 5.35 | 2.85 | 1.08 |

| Chiralpak IC (Cellulose) | Methanol | 4.55 | 4.90 | 0.85 | 1.15 |

| Chiralpak IC (Cellulose) | Isopropanol | 6.20 | 7.80 | 1.95 | 1.12 |

| Chiralpak AD-H (Amylose) | Methanol | 3.80 | 4.05 | 0.60 | 1.18 |

Data Interpretation : Immobilized amylose phases (Chiralpak IG) generally outperform cellulose phases for this specific bicyclic structure. Furthermore, utilizing Ethanol with 0.1% DEA provides the highest resolution ( Rs=2.85 ). While the bulkier ethanol solvent slows elution slightly compared to methanol, it significantly enhances the stereoselective interaction time within the chiral cavity, making it the optimal candidate for preparative scale-up[5].

Conclusion

The chiral resolution of 5,6,7,8-tetrahydroquinolin-6-ol is highly efficient when utilizing immobilized amylose-based CSPs in SFC mode. The mandatory inclusion of a basic additive (0.1% DEA) mitigates the inherent peak tailing caused by the basic pyridine moiety interacting with residual silanols. By following the self-validating protocols outlined above, researchers can achieve robust baseline resolution and high-yield preparative isolation of the pure enantiomers, accelerating downstream pharmaceutical development.

References

- Application Notes & Protocols: Chiral Resolution of 5,6,7,8-Tetrahydroquinoline Precursors Source: Benchchem URL

- Source: HPLC.

- SFC Chiral Separations: Method Development with Polysaccharide CSPs Source: Chiral Technologies URL

- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL

- Development and Mechanistic Exploration of Rhodium-Catalyzed Biaxially Atroposelective Click Chemistry Source: ACS Catalysis URL

Sources

Technical Support Center: Yield Optimization for 5,6,7,8-Tetrahydroquinolin-6-ol Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 5,6,7,8-tetrahydroquinolin-6-ol .

Unlike its 1,2,3,4-tetrahydro counterpart, the 5,6,7,8-tetrahydro isomer presents unique thermodynamic challenges. This guide bypasses outdated methodologies, focusing on the causality behind reaction failures and providing field-proven, self-validating protocols to achieve scalable yields.

Workflow & Pathway Visualization

The most common mistake in synthesizing 5,6,7,8-tetrahydroquinolin-6-ol is attempting the direct catalytic hydrogenation of quinolin-6-ol. Because the pyridine ring is highly electron-deficient, hydrogenation preferentially yields 1,2,3,4-tetrahydroquinolin-6-ol[1]. To successfully obtain the 5,6,7,8-isomer, a de novo condensation strategy utilizing propargylamine and 4-hydroxycyclohexanone is required[2].

Fig 1: De novo synthesis workflow for 5,6,7,8-tetrahydroquinolin-6-ol and yield loss nodes.

Quantitative Data: Yield Comparison

Historical methods for synthesizing this specific alcohol have suffered from poor yields (often ~28%). By switching to an optimized CuCl₂-catalyzed de novo pathway, yields can be doubled to 58% on a scalable (35 g) level[2].

| Synthetic Route | Starting Materials | Catalyst / Conditions | Target Isomer Formed | Max Reported Yield |

| Direct Hydrogenation | Quinolin-6-ol + H₂ | Pd/C or Ni, Ethanol[1] | 1,2,3,4-tetrahydroquinolin-6-ol | 0% (Wrong Isomer) |

| Historical Condensation | Propargylamine + Ketone | Unspecified | 5,6,7,8-tetrahydroquinolin-6-ol | ~28% [2] |

| Optimized De Novo | Propargylamine + Ketone | Anhydrous CuCl₂, Isopropanol | 5,6,7,8-tetrahydroquinolin-6-ol | 58% [2] |

Self-Validating Experimental Protocol

To achieve the 58% yield benchmark, follow this step-by-step methodology. Every phase includes a built-in validation check to ensure the reaction is proceeding correctly.

Objective: Synthesize 5,6,7,8-tetrahydroquinolin-6-ol via CuCl₂-catalyzed condensation.

-

Step 1: Reagent Preparation & Dehydration

-

Action: Dry isopropanol over 3Å molecular sieves for 24 hours. Flame-dry all glassware under Argon. Use strictly anhydrous CuCl₂.

-

Causality: Cu(II) acts as a Lewis acid to activate the carbonyl for nucleophilic attack. If water is present, it outcompetes the ketone for copper coordination and hydrolyzes the fragile imine intermediate back to starting materials.

-

Validation Check: Measure solvent moisture via Karl Fischer titration; it must be <50 ppm.

-

-

Step 2: Imine Formation

-

Action: In the dry flask, dissolve 4-hydroxycyclohexanone (1.0 eq) in anhydrous isopropanol. Add propargylamine (1.2 eq) dropwise at room temperature. Stir for 15 minutes.

-

-

Step 3: Catalytic Cyclization & Aromatization

-

Action: Add anhydrous CuCl₂ (0.2 eq) to the stirring mixture. Heat the reaction to reflux (82°C) for 12–16 hours.

-

Causality: The elevated temperature provides the thermodynamic energy required for the intramolecular [4+2]-like cyclization, while Cu(II) facilitates the final oxidative aromatization of the newly formed pyridine ring.

-

Validation Check: Upon adding CuCl₂, the solution will immediately transition to a deep green/blue hue. After 12 hours, check the LC-MS (positive mode); the disappearance of the ketone peak and the dominance of the m/z 150 [M+H]+ peak confirms successful cyclization[2].

-

-

Step 4: Quenching & Copper Removal

-

Action: Cool to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl containing 5% NH₄OH. Extract with Ethyl Acetate (3x).

-

Causality: Tetrahydroquinolines are excellent metal chelators. Standard aqueous workups will leave copper bound to your product, ruining the yield and NMR spectra. The ammonia forms the highly water-soluble [Cu(NH3)4]2+ complex, stripping the metal from your product and pulling it entirely into the aqueous phase.

-

Validation Check: The aqueous layer will turn a vibrant, deep royal blue, while the organic layer should remain clear/yellowish.

-

-

Step 5: Isolation

-

Action: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

-

Validation Check: The pure product isolates as a brown solid. Confirm success via melting point apparatus; pure 5,6,7,8-tetrahydroquinolin-6-ol melts sharply at 114°C [2].

-

Troubleshooting & FAQs

Q: I attempted to synthesize 5,6,7,8-tetrahydroquinolin-6-ol by hydrogenating quinolin-6-ol over Pd/C. My NMR shows the wrong product. Why? A: You have synthesized 1,2,3,4-tetrahydroquinolin-6-ol. The pyridine ring is significantly more electron-deficient than the phenol-like benzene ring. Consequently, heterogeneous catalysts (Pd/C, PtO₂) will exclusively reduce the nitrogen-containing ring under standard H₂ pressure[1]. To obtain the 5,6,7,8-isomer, you must abandon reduction and use the de novo propargylamine condensation route[2].

Q: My CuCl₂-catalyzed condensation yield is stalling at 25-30%. How do I push it to the reported 58%? A: A stalled yield in this specific pathway is almost always due to water contamination . The condensation of propargylamine and 4-hydroxycyclohexanone produces water as a byproduct. If your solvent isn't strictly anhydrous, or if your CuCl₂ has absorbed atmospheric moisture (forming the dihydrate), the equilibrium shifts backward, hydrolyzing the intermediate imine. Ensure your CuCl₂ is baked under a vacuum before use, and consider adding a Soxhlet extractor with molecular sieves to trap evolved water during reflux.

Q: During purification, my product streaks heavily on the silica column, leading to massive yield loss. How do I fix this? A: The basic nitrogen of the tetrahydroquinoline ring interacts strongly with the acidic silanol groups on standard silica gel. Fix: Pre-treat your silica gel by flushing the column with your mobile phase containing 1-2% Triethylamine (TEA). This neutralizes the acidic sites on the silica, preventing streaking and allowing your product to elute in a tight, high-yielding band.

Q: The LC-MS shows a mass of m/z 152 instead of the expected m/z 150. What happened? A: An m/z of 152 indicates a failure in the final oxidative aromatization step (you have an un-aromatized dihydropyridine intermediate). This occurs if the CuCl₂ loading is too low or if the reaction is run under strictly anaerobic conditions for too long. Ensure you are using a full 20 mol% of CuCl₂ and allow a slight air atmosphere (or an oxygen balloon) during the final hours of reflux to drive the oxidation to the fully aromatic pyridine core.

References

- Source: Semantic Scholar (Journal of Organic and Pharmaceutical Chemistry, 2023)

- Title: 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods Source: Benchchem URL

Sources

Technical Support Center: HPLC Method Development & Troubleshooting for 5,6,7,8-Tetrahydroquinolin-6-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Executive Summary

Optimizing the High-Performance Liquid Chromatography (HPLC) retention time for 5,6,7,8-tetrahydroquinolin-6-ol presents a dual chromatographic challenge. The molecule contains a polar hydroxyl group (-OH) that reduces hydrophobic retention on standard reversed-phase columns, and a basic quinoline-derived nitrogen (pKa ~5.5–6.5) that induces severe peak tailing via secondary interactions with stationary phase silanols.

This technical guide provides a mechanistic troubleshooting framework, self-validating protocols, and quantitative benchmarks to achieve optimal retention ( k′≥2.0 ) and peak symmetry ( As≤1.5 ).

Diagnostic Workflow: Retention & Peak Shape

Before adjusting mobile phase parameters, use the following diagnostic logic to identify the root cause of poor chromatography.

Diagnostic decision tree for resolving retention and peak asymmetry.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 5,6,7,8-tetrahydroquinolin-6-ol elute at or near the void volume ( t0 ) on my standard C18 column?

Causality: Poor retention occurs because the molecule is highly polar. At acidic to neutral pH (pH 4.0–7.0), the basic nitrogen is protonated, further increasing its polarity. Highly polar, charged compounds struggle to partition into the hydrophobic C18 stationary phase, resulting in little to no useful chromatography 1. Solutions:

-

pH Adjustment (Analyte Neutralization): Use a high-pH mobile phase (e.g., pH 10.0) to deprotonate the basic nitrogen. This renders the molecule neutral and significantly more hydrophobic, increasing retention on C18 phases 2.

-

Alternative Modes: If high pH is incompatible with your system, switch to Aqueous Normal Phase (ANP) chromatography using a silicon-hydride column, which retains polar compounds effectively without requiring extreme pH adjustments 3.

Q2: My retention is acceptable, but the peak exhibits severe tailing (Asymmetry factor > 2.0). What causes this and how do I fix it?

Causality: Peak tailing for basic analytes is primarily driven by secondary ion-exchange interactions. The protonated basic nitrogen of the quinoline ring interacts strongly with ionized, highly acidic residual silanol (Si-O⁻) groups on the silica surface 4.

Mechanistic pathway of secondary ion-exchange interactions causing tailing.

Solutions:

-

Silanol Suppression (Low pH): Lower the mobile phase pH to ≤ 3.0 (e.g., using 0.1% Formic Acid). This fully protonates and neutralizes the surface silanols (Si-OH), disrupting the electrostatic ion-exchange mechanism 5.

-

Column Chemistry: Utilize modern Type-B base-deactivated silica columns, which feature reduced free silanol content and metal-free manufacturing to inherently minimize these secondary interactions 4.

Q3: I switched to a highly aqueous mobile phase (e.g., 98% water) to increase retention, but now my retention times are irreproducible and dropping. What happened?

Causality: This phenomenon is known as "phase collapse" or ligand matting. In highly aqueous environments, long hydrophobic C18 chains fold over each other to minimize contact with water. This traps the organic modifier and drastically reduces the accessible surface area for the analyte, leading to a sudden loss of retention 6. Solutions:

-

Use an "AQ" (aqueous-compatible) or polar-embedded C18 column specifically designed to resist ligand folding.

-

To regenerate a collapsed column, flush it with a high-organic mobile phase (60–95% organic) for 15–20 minutes 6.

Quantitative Data: Column & Condition Matrix

The following table summarizes the expected chromatographic behavior of 5,6,7,8-tetrahydroquinolin-6-ol under various strategic conditions.

| Optimization Strategy | Mobile Phase pH | Column Chemistry | Analyte State | Silanol State | Expected Retention ( k′ ) | Expected Asymmetry ( As ) |

| Unoptimized (Baseline) | 7.0 (Neutral) | Standard Type-A C18 | Protonated (+) | Ionized (-) | Low (< 1.0) | Severe Tailing (> 2.0) |

| Silanol Suppression | 2.5 (Acidic) | Base-Deactivated C18 | Protonated (+) | Neutral (0) | Low-Moderate (1.0 - 2.0) | Excellent (1.0 - 1.2) |

| Analyte Neutralization | 10.0 (Basic) | Hybrid BEH C18 | Neutral (0) | Ionized (-) | High (> 3.0) | Excellent (1.0 - 1.2) |

| Aqueous Normal Phase | 5.0 (Buffer) | Silicon-Hydride | Protonated (+) | N/A | High (> 3.0) | Good (1.1 - 1.4) |

Self-Validating Experimental Protocols

Protocol A: High-pH Reversed-Phase Method (Analyte Neutralization)

Objective: Neutralize the basic nitrogen of 5,6,7,8-tetrahydroquinolin-6-ol to increase hydrophobicity and eliminate ion-exchange tailing. Causality: Operating at a pH roughly 2 units above the analyte's pKa ensures >99% of the molecules are in their neutral state, maximizing partitioning into the C18 phase 2.

Step-by-Step Methodology:

-

Column Selection: Install a high-pH stable hybrid particle column (e.g., Bridged Ethylene Hybrid [BEH] C18). Critical Warning: Do not use standard Type-A or Type-B silica, as the silica backbone will rapidly dissolve at pH > 8.02.

-

Mobile Phase Preparation:

-

Aqueous (A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Organic (B): 100% HPLC-grade Acetonitrile.

-

-

System Equilibration: Flush the column with 50% A / 50% B for at least 20 column volumes to ensure complete pH equilibration of the stationary phase.

-

Self-Validation (System Suitability):

-

Inject a void volume marker (e.g., Uracil) to determine t0 .

-

Inject the 5,6,7,8-tetrahydroquinolin-6-ol standard. Calculate the retention factor ( k′=(tR−t0)/t0 ). Pass Criteria: k′≥2.0 .

-

Calculate Asymmetry Factor ( As ). Pass Criteria: 0.9≤As≤1.5 .

-

Protocol B: Low-pH Ion-Suppression Method (Silanol Neutralization)

Objective: Fully protonate residual silanols to prevent secondary interactions while accepting slightly lower retention times. Causality: At pH ≤ 3.0, surface silanols (Si-OH) are neutral, eliminating the negative charge required for ion-exchange with the protonated analyte 4, 5.

Step-by-Step Methodology:

-

Column Selection: Install a modern Type-B, highly base-deactivated C18 column or a sterically protected low-pH stable column 4.

-

Mobile Phase Preparation:

-

Aqueous (A): 0.1% Formic Acid in Milli-Q Water (pH ~2.7).

-

Organic (B): 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Optimization: Because the analyte is fully protonated and highly polar at this pH, start the gradient at a very low organic composition (e.g., 2% B) to maximize retention 1.

-

Self-Validation (System Suitability): Monitor for phase collapse. If retention times decrease over 5 consecutive injections, the highly aqueous conditions have caused ligand matting. Corrective Action: Flush with 95% B for 15 minutes to regenerate the phase 6.

References

-

Waters Knowledge Base. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? URL: [Link]

-

Phenomenex. What Causes Peak Tailing in HPLC? URL: [Link]

-

Element Lab Solutions. Peak Tailing in HPLC. URL: [Link]

-

LCGC. Retaining Polar Compounds. URL:[Link]

-

LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. URL: [Link]

-

HPLC.eu. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. URL:[Link]

Sources

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. support.waters.com [support.waters.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. hplc.eu [hplc.eu]

Technical Support Center: 5,6,7,8-Tetrahydroquinolin-6-ol Stability & Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals regarding the handling of partially saturated N-heterocycles.

While 5,6,7,8-tetrahydroquinolin-6-ol is a highly valuable building block, its tetrahydropyridine ring and secondary hydroxyl group make it thermodynamically vulnerable to autoxidation. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure the long-term integrity of your compound.

Mechanistic Insights: The "Why" Behind Degradation

To prevent degradation, we must first understand the causality of the molecule's instability. The degradation of 5,6,7,8-tetrahydroquinolin-6-ol is driven by two primary pathways:

-

Oxidative Aromatization (Dehydrogenation): Aerobic autoxidation, typically initiated by ambient light or trace transition metals, generates a peroxyl radical intermediate. This intermediate rapidly undergoes dehydrogenation to form the fully aromatic quinolin-6-ol [2]. The thermodynamic driving force here is the massive gain in resonance stabilization energy inherent to the quinoline system [3].

-

Alcohol Oxidation & Self-Condensation: The secondary alcohol at the C6 position is highly susceptible to oxidation, yielding 5,6,7,8-tetrahydroquinolin-6-one. Literature confirms that this specific ketone is highly reactive and prone to rapid self-condensation reactions, leading to the formation of complex, polymeric brown impurities [1].

Mechanistic pathways of 5,6,7,8-tetrahydroquinolin-6-ol degradation via autoxidation.

Troubleshooting & FAQs

Q: My batch of 5,6,7,8-tetrahydroquinolin-6-ol has turned from a pale solid to a brown, sticky residue. What happened? A: This is a classic indicator of autoxidation followed by self-condensation. When exposed to ambient oxygen and moisture, the secondary alcohol oxidizes into a ketone. This ketone byproduct undergoes spontaneous self-condensation, forming dark, polymeric mixtures [1]. Once this visual change occurs, the batch is heavily compromised and must be repurified (typically via silica gel chromatography) before use in sensitive assays.

Q: What is the absolute best way to store the solid powder for >6 months? A: To arrest the radical chain autoxidation mechanism, you must eliminate oxygen, light, and thermal energy. Store the solid in tightly sealed amber glass vials (to block UV initiation), backfilled with high-purity Argon, and kept at -20°C or -80°C. Argon is strictly preferred over Nitrogen because it is denser than air and forms a protective blanket directly over the solid bed.

Q: Can I store this compound in solution (e.g., DMSO or Methanol) for high-throughput screening libraries? A: Storing this compound in solution for extended periods is highly discouraged. Solvents readily dissolve ambient oxygen, accelerating the formation of peroxyl radicals [2]. If you must store a stock solution, use anhydrous, thoroughly degassed solvents. Adding a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1% w/v can intercept the autoxidation chain, provided your downstream assay tolerates the additive.

Q: How can I detect early-stage oxidation before it ruins my experiment? A: Do not rely solely on visual inspection. Use LC-MS to monitor for the M-2 ( m/z 148) peak, which corresponds to both the oxidized ketone and the aromatized quinoline derivative. Additionally, 1 H NMR will rapidly reveal oxidation through the disappearance of the aliphatic multiplet signals associated with the tetrahydropyridine ring and the emergence of downfield aromatic protons.

Quantitative Stability Data

The table below summarizes the expected shelf-life of 5,6,7,8-tetrahydroquinolin-6-ol under various storage conditions based on empirical degradation kinetics.

| Storage Condition | Atmosphere | Container Type | Est. Shelf Life | Primary Degradant Profile |

| Room Temp (25°C) | Ambient Air | Clear Glass Vial | < 1 Week | Ketone & Condensation polymers |

| 4°C (Fridge) | Ambient Air | Amber Glass Vial | 1-2 Months | Quinolin-6-ol & Ketone |

| -20°C (Freezer) | Argon | Amber Glass Vial | 12-24 Months | Negligible |

| Solution (DMSO) at -20°C | Ambient Air | Clear Plastic Tube | < 2 Weeks | Complex mixture (Brown) |

| Solution (Degassed) at -80°C | Argon | Amber Plastic Tube | 6 Months | Minor aromatization |

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . They include built-in quality control checks to confirm that the protective measures are actively working.

Protocol 1: Inert Packaging and Aliquoting Workflow (Solid)

Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and fresh oxygen to the bulk powder. Single-use aliquoting prevents this cumulative exposure.

-

Preparation: Dry the bulk 5,6,7,8-tetrahydroquinolin-6-ol under high vacuum (< 0.1 mbar) for 4 hours to remove residual moisture.

-

Aliquoting: Transfer the flask into a glove box purged with high-purity Argon (< 5 ppm O 2 ). Weigh the compound into single-use amber glass vials.

-

Sealing: Seal the vials with PTFE-lined crimp caps. Note: Standard silicone septa are highly permeable to oxygen over time; PTFE is mandatory.

-

Self-Validation Check: Include one "dummy" vial containing a colorimetric oxygen indicator pill (e.g., resazurin) in the batch. Seal it identically.

-

Storage: Transfer immediately to a -20°C or -80°C freezer. If the indicator pill in the dummy vial turns pink/red over time, the seal has failed, and the batch must be re-purged.

Step-by-step workflow for the inert packaging and long-term storage of tetrahydroquinolines.

Protocol 2: Preparation of Stabilized Stock Solutions

Causality: Dissolved oxygen acts as the primary reactant for autoxidation. BHT acts as a sacrificial hydrogen donor, terminating peroxyl radical chains before they can dehydrogenate the tetrahydroquinoline ring.

-

Solvent Degassing: Subject anhydrous DMSO to three continuous cycles of freeze-pump-thaw to entirely remove dissolved molecular oxygen.

-

Antioxidant Addition: Dissolve 0.1% (w/v) BHT into the degassed solvent under an Argon stream.

-

Dissolution: Dissolve the 5,6,7,8-tetrahydroquinolin-6-ol in the stabilized solvent.

-

Self-Validation Check: Immediately run a 1 µL aliquot on LC-MS to establish a baseline purity integration (Target m/z 150). Store the main batch at -80°C. Re-test a control aliquot after 7 days; a deviation of <1% in purity validates the antioxidant's efficacy for your specific matrix.

References

- Title: The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research Source: Journal of Organic and Pharmaceutical Chemistry / ResearchGate URL

- Title: Antioxidant activity of aromatic cyclic amine derivatives Source: Elsevier / CNRS URL

- Title: Selective Modular Synthesis of ortho-Substituted Phenols via Pd-Catalyzed Dehydrogenation–Coupling–Aromatization of Alcohols Source: ACS Publications URL

reducing unwanted byproducts in 5,6,7,8-tetrahydroquinolin-6-ol catalytic reduction

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic reduction for the synthesis of 5,6,7,8-tetrahydroquinolin-6-ol. As Senior Application Scientists, we have compiled this resource to combine established scientific principles with practical, field-tested solutions to help you minimize unwanted byproducts and optimize your reaction outcomes.

Troubleshooting Guide: Unwanted Byproduct Formation

The catalytic reduction of a substituted quinoline to its corresponding 5,6,7,8-tetrahydroquinoline derivative is a nuanced process. The presence of a hydroxyl group on the carbocyclic ring introduces specific challenges, primarily the potential for a variety of unwanted byproducts. This guide will walk you through the identification and mitigation of these common issues.

Issue 1: Presence of 1,2,3,4-Tetrahydroquinolin-6-ol

This is the most common byproduct, arising from the preferential hydrogenation of the nitrogen-containing heterocyclic ring (the pyridine ring) over the carbocyclic ring (the benzene ring).

Root Cause Analysis:

The pyridine ring of quinoline is often more susceptible to catalytic hydrogenation than the benzene ring due to its electron-deficient nature. Many common hydrogenation catalysts, such as Palladium (Pd) and Platinum (Pt), typically favor the formation of 1,2,3,4-tetrahydroquinolines.[1]

Troubleshooting Steps:

-

Catalyst Selection: The choice of catalyst is paramount for achieving regioselectivity towards the benzene ring.

-

Ruthenium (Ru)-based catalysts have shown promise in selectively hydrogenating the carbocyclic ring of quinolines.[2][3] Consider screening various ruthenium catalysts, such as Ru on carbon (Ru/C) or ruthenium nanoparticles.[2]

-

Rhodium (Rh)-based catalysts can also be effective for the hydrogenation of aromatic rings and may offer different selectivity profiles compared to Pd and Pt.[4]

-

Iridium (Ir)-based catalysts are another class of catalysts known for their activity in heteroaromatic hydrogenation and should be considered in your screening efforts.[5][6][7][8]

-

-

Reaction Conditions Optimization:

-

Temperature: Lower temperatures generally favor the kinetic product, which in many cases is the 1,2,3,4-tetrahydroquinoline. Systematically screen a range of temperatures to find the optimal window for the desired 5,6,7,8-isomer.

-

Hydrogen Pressure: The effect of hydrogen pressure can be complex. While higher pressures can increase the overall reaction rate, they may also lead to over-reduction or a loss of selectivity. It is crucial to optimize the pressure for your specific catalyst and substrate.

-

Solvent: The choice of solvent can influence catalyst activity and selectivity. Polar solvents may be beneficial in some cases. A screening of solvents with different polarities is recommended.

-

Issue 2: Formation of Decahydroquinoline-6-ol (Over-reduction)

This byproduct results from the complete saturation of both the pyridine and benzene rings.

Root Cause Analysis:

Over-reduction is typically caused by overly harsh reaction conditions or a highly active catalyst that does not differentiate between the two aromatic rings once one has been reduced.

Troubleshooting Steps:

-

Milder Reaction Conditions:

-

Lower Temperature and Pressure: Significantly reduce the reaction temperature and hydrogen pressure to decrease the rate of the secondary hydrogenation.

-

Reaction Time: Carefully monitor the reaction progress using techniques like TLC, GC, or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further reduction of the desired product.

-

-

Catalyst Modification:

-

Lower Catalyst Loading: Reduce the amount of catalyst used to temper the reaction rate.

-

Catalyst Deactivators/Modifiers: In some cases, the controlled addition of a catalyst inhibitor can selectively poison the catalyst against over-reduction. This is an advanced technique and should be approached with caution.

-

Issue 3: Presence of 5,6,7,8-Tetrahydroquinoline (Dehydroxylation)

The loss of the hydroxyl group is a significant potential side reaction, leading to the formation of the parent 5,6,7,8-tetrahydroquinoline.

Root Cause Analysis:

Dehydroxylation, or hydrodeoxygenation (HDO), can occur under catalytic hydrogenation conditions, especially with catalysts that have high hydrogenolysis activity and at elevated temperatures. The C-O bond can be cleaved, and the resulting radical or carbocation is then saturated with hydrogen.

Troubleshooting Steps:

-

Catalyst Choice: Select catalysts with low hydrogenolysis activity.

-

Supported Gold (Au) catalysts have been shown to be highly chemoselective, capable of hydrogenating the quinoline ring while leaving sensitive functional groups like hydroxyl groups intact.[9]

-

While effective for ring reduction, some Palladium (Pd) and Platinum (Pt) catalysts can be prone to causing dehydroxylation. If using these, opt for milder conditions.

-

-

Reaction Condition Optimization:

-

Lower Temperature: Dehydroxylation is often more prevalent at higher temperatures. Conducting the reaction at the lowest effective temperature is crucial.

-

Solvent Choice: The solvent can influence the catalyst's surface and its propensity for hydrogenolysis.

-

Issue 4: Complex Mixture of Byproducts (Ring Opening, Isomerization)

In some instances, a complex mixture of unidentifiable byproducts may be observed, potentially arising from ring-opening or isomerization reactions.

Root Cause Analysis:

Harsh reaction conditions, particularly very high temperatures and pressures, in combination with a highly active and non-selective catalyst, can lead to the degradation of the starting material or products.

Troubleshooting Steps:

-

Systematic Screening of Conditions: Return to a systematic approach of screening catalysts and reaction parameters, starting with very mild conditions and gradually increasing the intensity.

-